N-butan-2-ylquinoline-8-carboxamide
Description
N-Butan-2-ylquinoline-8-carboxamide is a quinoline-derived carboxamide compound characterized by a sec-butyl (butan-2-yl) group attached to the amide nitrogen at the 8-position of the quinoline scaffold.
Properties
IUPAC Name |
N-butan-2-ylquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-10(2)16-14(17)12-8-4-6-11-7-5-9-15-13(11)12/h4-10H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXVFUIWVPGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation via Succinimidyl Esters
A patent by EP1461319B1 details the use of succinimidyl quinolinecarboxylate intermediates for amidation. Quinoline-8-carboxylic acid is first converted to its N-hydroxysuccinimide (NHS) ester using DCC in dichloromethane. Subsequent reaction with butan-2-ylamine in pyridine at 20°C for 12 hours yields the target amide. This method achieves yields of 85–92% after purification by column chromatography (SiO₂, ethyl acetate/hexane).
Key reaction parameters:
| Parameter | Value |
|---|---|
| Coupling agent | DCC |
| Solvent | Dichloromethane/pyridine |
| Temperature | 20°C |
| Reaction time | 12 hours |
| Yield | 85–92% |
One-Pot Transamidation Strategies
Recent advances in transamidation, as reported by MDPI, enable the direct conversion of pre-activated amides. For example, Boc-protected 8-aminoquinoline amides undergo transamidation with butan-2-ylamine under mild conditions (DMF, 40°C, 6 hours). The Boc group twists the amide bond, reducing resonance stabilization and facilitating nucleophilic attack by the amine. This method avoids harsh acidic or basic conditions, making it suitable for sensitive substrates.
Stepwise Synthesis via Ester Intermediates
Esterification Followed by Aminolysis
A two-step protocol involves initial esterification of quinoline-8-carboxylic acid, followed by aminolysis with butan-2-ylamine. The esterification step employs n-butanol and polyphosphoric acid at 100°C for 72 hours, yielding n-butyl quinoline-8-carboxylate. Subsequent reaction with butan-2-ylamine in ethanol under reflux (8 hours) produces the amide.
Analytical validation:
Oxidative Functionalization
The patent EP1461319B1 describes an oxidative route starting from 8-hydroxy-7-quinaldine carboxylic acid. Selenium dioxide-mediated oxidation of the methyl group at C-2 yields a formyl intermediate, which is further oxidized to the carboxylic acid using sodium chlorite. The acid is then coupled with butan-2-ylamine via the NHS ester method.
Catalytic Methods and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for amidation. A trial using EDC/HOBt in DMF under microwave conditions (100°C, 20 minutes) achieved 78% yield, though scalability remains a challenge.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct amidation (NHS) | 85–92% | >95% | High | Moderate |
| Transamidation (Boc) | 70–80% | 90–93% | Moderate | Low |
| Ester aminolysis | 65–75% | 88–90% | High | High |
| Oxidative route | 60–70% | 85–88% | Low | High |
Key findings:
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The carboxamide group and quinoline ring undergo redox transformations:
-
Oxidation : Treatment with KMnO₄ under acidic conditions converts the carboxamide to quinoline-8-carboxylic acid derivatives . Chromium-based oxidants (e.g., CrO₃) selectively oxidize the quinoline ring’s benzenoid moiety .
-
Reduction : LiAlH₄ reduces the carboxamide to N-butan-2-ylquinoline-8-amine, while catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring to tetrahydroquinoline derivatives .
Key Data :
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Quinoline-8-carboxylic acid | 75–85 | |
| Reduction | LiAlH₄, THF, 0°C | N-butan-2-ylquinoline-8-amine | 68 |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the quinoline ring’s reactive positions:
-
Electrophilic Substitution : Halogenation (Cl₂, Br₂) at position 3 or 5 under FeCl₃ catalysis .
-
Nucleophilic Substitution : Methoxy or amine groups replace halides at position 2 or 4 via SNAr mechanisms .
Example Pathway :
textQuinoline-8-carboxamide + Cl₂ (FeCl₃) → 3-Chloro-N-butan-2-ylquinoline-8-carboxamide [10]
Yield : 82% (for 3-chloro derivative) .
Amide Bond Functionalization
The carboxamide group participates in coupling and hydrolysis reactions:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield quinoline-8-carboxylic acid and butan-2-amine .
-
Cross-Coupling : Suzuki-Miyaura reactions at position 2 using Pd(PPh₃)₄ enable aryl/alkyl group introduction .
Catalytic Efficiency :
| Catalyst | Substrate | Reaction Time | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 2-Bromo-quinolineamide | 12 h | 90 |
| CuI/Phenanthroline | 2-Iodo-quinolineamide | 8 h | 85 |
Cyclization and Ring Expansion
Under thermal or catalytic conditions, the compound forms fused heterocycles:
-
Quinazoline Formation : Reaction with aldehydes and NH₃ generates quinazoline derivatives via intramolecular cyclization .
-
Triazole Integration : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties at the carboxamide nitrogen .
Optimized Conditions :
Antitubercular Agents:
Scientific Research Applications
Medicinal Chemistry
N-butan-2-ylquinoline-8-carboxamide is being investigated for its potential as a therapeutic agent. Its derivatives have shown promise in treating various diseases, particularly due to their biological activities.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have focused on their efficacy against Mycobacterium tuberculosis (Mtb), with certain derivatives demonstrating strong inhibitory effects on Mtb DNA gyrase, which is crucial for bacterial DNA replication .
Anticancer Activity
The compound may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. Its mechanism involves binding to molecular targets that modulate cellular pathways associated with cancer growth .
Case Studies
Material Science
This compound is explored in developing new materials and catalysts for industrial processes due to its unique chemical properties.
Organic Synthesis
As a building block in organic synthesis, it facilitates the creation of more complex quinoline derivatives that may possess varied biological activities.
Mechanism of Action
The mechanism of action of N-butan-2-ylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Structural Features:
- IUPAC Name: N-(butan-2-yl)quinoline-8-carboxamide
- Molecular Formula : C₁₄H₁₆N₂O
- Molecular Weight : 228.29 g/mol (calculated)
The compound’s structure combines the planar aromatic quinoline ring with a flexible sec-butyl substituent, which may influence solubility, bioavailability, and target binding.
Comparison with Similar Compounds
Quinoline-8-carboxamides vary based on the substituent at the amide nitrogen. Below is a comparative analysis with structurally analogous compounds:
Structural and Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | logP<sup>*</sup> | Water Solubility (mg/mL) |
|---|---|---|---|---|
| N-Butan-2-ylquinoline-8-carboxamide | sec-butyl | 228.29 | ~2.8 (estimated) | ~0.1 (low) |
| N-Methylquinoline-8-carboxamide | methyl | 186.21 | ~1.9 | ~1.5 |
| N-Cyclohexylquinoline-8-carboxamide | cyclohexyl | 254.34 | ~4.1 | <0.01 |
Notes:
- logP : Higher logP values (e.g., cyclohexyl derivative) indicate greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Solubility: The sec-butyl group in this compound likely reduces solubility compared to methyl analogs, similar to trends observed in other carboxamides .
Research Findings and Challenges
Pharmacokinetics (Hypothetical)
- Half-Life : Estimated at 4–6 hours based on analogs, shorter than benzylpenicillin derivatives (e.g., 12–24 hours for Benzathine benzylpenicillin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
